![molecular formula C12H15N5O2S B2768195 6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706191-38-9](/img/structure/B2768195.png)
6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group . The sulfonyl group is further connected to a dihydro-pyrrolo[3,4-d]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, being aromatic, would contribute to the stability of the molecule . The sulfonyl group would likely have a strong influence on the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. The presence of the sulfonyl group could make the compound susceptible to reactions such as sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For instance, the presence of the sulfonyl group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis
The compound is pivotal in synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitates the efficient and selective synthesis of these compounds, including pyrazole-4-sulfonamides. This process demonstrates the reagent's utility through a 3-step parallel medicinal chemistry (PMC) protocol, providing rapid access to heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, highlighting the chemical stability challenges with corresponding sulfonyl chlorides (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity
Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and demonstrated significant antimicrobial activity. These compounds were synthesized through a one-pot reaction strategy, incorporating phenylsulfonyl and other sulfone groups, showing varying degrees of effectiveness against bacteria and fungi. Derivatives with one sulfone group exhibited more potent activity than those with two sulfone groups, challenging the expectation that more sulfonyl groups would yield higher efficacy (Alsaedi, Farghaly, & Shaaban, 2019).
Biological Activity and Synthesis of Ribonucleosides
The compound is also utilized in synthesizing 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which were prepared and tested for their biological activity. The high-temperature glycosylation process used in their synthesis led to compounds that showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia, demonstrating the potential for therapeutic applications (Petrie et al., 1985).
Serotonin 5-HT(6) Receptor Antagonists
Research on 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidins has revealed their potential as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. The structural modifications and incorporation of positively ionizable groups into the pyrimidine ring have been explored to enhance their blocking potency without significantly affecting their selectivity or ADME characteristics. This research provides insights into the design of new ligands for modifying the 5HT(6)R ligands' characteristics (Ivachtchenko et al., 2011).
Novel Spiro and Heterocyclic Compounds Synthesis
The compound facilitates the synthesis of novel spiro and heterocyclic compounds with potential pharmacological applications. For instance, spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives were synthesized through an organobase-catalyzed three-component reaction, demonstrating the compound's versatility in creating diverse chemical structures with potential medicinal applications (Hosseini et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . In particular, the compound has shown potent cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be effective in treating certain types of cancer .
Eigenschaften
IUPAC Name |
6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZWDPDMNNFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
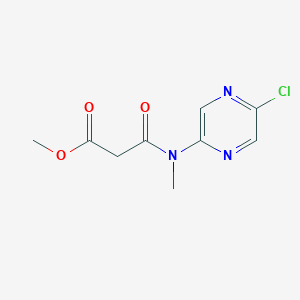
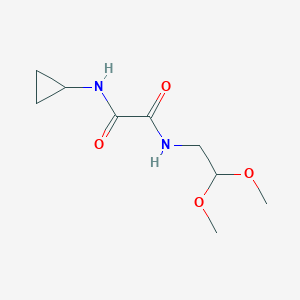

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
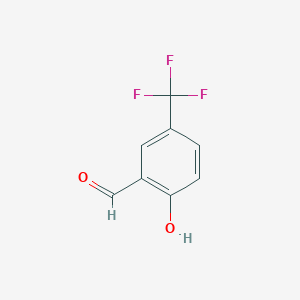
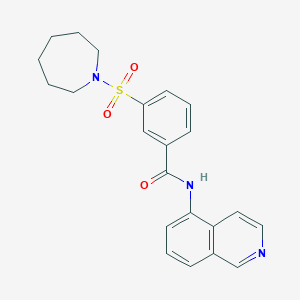
![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
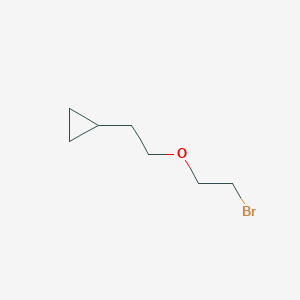
![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)

